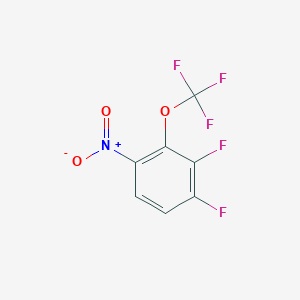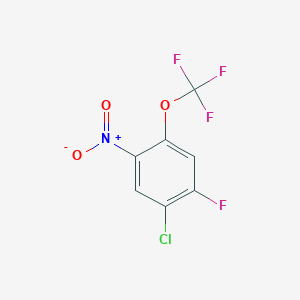
6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole
Overview
Description
Fluorinated pyridines, such as “6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole”, are of interest due to their unusual physical, chemical, and biological properties. The presence of strong electron-withdrawing substituents in the aromatic ring reduces their basicity and makes them less reactive than their chlorinated and brominated analogues .
Synthesis Analysis
The synthesis of fluorinated pyridines is a challenging problem. Various methods have been developed for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and fluoropyridines fused with carbo-, heterocycles .Molecular Structure Analysis
The molecular structure of fluorinated pyridines is characterized by the presence of fluorine atoms, which are strong electron-withdrawing substituents. This gives these compounds unique physical and chemical properties .Physical And Chemical Properties Analysis
Fluorinated pyridines have unique physical and chemical properties due to the presence of fluorine atoms. These properties include reduced basicity and lower reactivity compared to their chlorinated and brominated analogues .Scientific Research Applications
Synthesis and Biological Activity
Benzimidazole derivatives, including those similar to 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole, have been synthesized for their potential biological activities. For instance, a study reported the synthesis of novel 2-(6-fluorochroman-2-yl)-1-alkyl/acyl/aroyl-1H-benzimidazoles, which exhibited promising anti-bacterial activity against Salmonella typhimurium, although with limited activity against other strains like S. aureus. This highlights the compound's potential in developing anti-bacterial agents (Kumar et al., 2006).
Antimicrobial and Antifungal Applications
Further research into benzimidazole derivatives has shown significant antimicrobial and antifungal activities. For example, derivatives synthesized and evaluated for these properties showed notable activity against Candida albicans, indicating the potential for developing treatments against fungal infections (Kuş et al., 2001).
Pharmacological Screening for Antimicrobial and Anti-inflammatory Activities
Studies have also focused on the synthesis of fluorinated heterocyclic compounds, including benzimidazole derivatives, for pharmacological screening. These compounds were evaluated for their antimicrobial and anti-inflammatory activities, demonstrating moderate effectiveness in these areas. This suggests potential applications in developing new therapeutic agents for treating infections and inflammation (Binoy et al., 2021).
Potential in Antiseptic Drug Development
Investigations into new fluoro-benzimidazole derivatives, including those resembling nifuroxazide analogs, have shown high inhibitory activity against gastro-intestinal pathogens like Escherichia coli strains and Salmonella typhimurium. This points to their potential in developing novel intestinal antiseptic drugs, addressing the need for treatments targeting specific gastrointestinal infections (Çevik et al., 2017).
Neuroleptic and Antiproliferative Activities
Other research avenues have explored the neuroleptic activity of benzimidazole derivatives. Compounds such as 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles, with variations in substituents, showed significant neuroleptic activity. This opens up possibilities for the development of new treatments for neurological disorders (Strupczewski et al., 1985).
Mechanism of Action
Safety and Hazards
Future Directions
The development of new synthesis methods and the exploration of the biological activity of fluorinated pyridines are areas of ongoing research . The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .
properties
IUPAC Name |
6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2N3/c13-8-2-3-9-10(5-8)17-12(16-9)7-1-4-11(14)15-6-7/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONUVKLVBWMUSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)C3=CN=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Chloro-5-[chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene](/img/structure/B1402246.png)








